molecular formula C19H18O8 B153751 Calycopterin CAS No. 481-52-7

Calycopterin

Cat. No.: B153751
CAS No.: 481-52-7
M. Wt: 374.3 g/mol
InChI Key: PIUSRRUXGNYCSS-UHFFFAOYSA-N
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Mechanism of Action

Calycopterin is a flavonoid compound isolated from Dracocephalum kotschyi, known for its multiple medical uses . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the PI3K/Akt and MAPK signaling pathways in human hepatoblastoma cancer cells (HepG2) line . These pathways play a crucial role in cell cycle progression and apoptosis .

Mode of Action

This compound interacts with its targets, leading to significant changes in HepG2 cells. It inhibits cell cycle progression at the G2/M transition, leading to growth arrest and apoptosis . It also decreases the expression of mitotic kinase cdc2, mitotic phosphatase cdc25c, mitotic cyclin B1, and apoptotic factors pro-caspases-3 and -9 . Furthermore, it increases the levels of mitochondrial apoptotic-related proteins, intracellular levels of reactive oxygen species, and nitric oxide .

Biochemical Pathways

This compound affects the PI3K/Akt and MAPK signaling pathways, ROS-mediated pathway, and mitochondrial dysfunction . It inhibits PI3K/Akt and activates MAPKs, which are pivotal in G2/M cell cycle arrest and apoptosis of human hepatocarcinoma cells .

Pharmacokinetics

The plasma half-life for this compound is around 4 hours . The volume of distribution of this compound is about 8 times greater than xanthomicrol, probably due to its greater hydrophobicity . This results in a much smaller maximum plasma concentration of this compound compared to its less methoxylated congener .

Result of Action

The result of this compound’s action is the induction of apoptosis in a dose-dependent manner within 24 hours . This is characterized by the appearance of nuclear shrinkage, cleavage of poly (ADP-ribose) polymerase, and DNA fragmentation . It also leads to an increase in the levels of mitochondrial apoptotic-related proteins, intracellular levels of reactive oxygen species, and nitric oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calycopterin can be synthesized through various chemical reactions involving the methylation of hydroxyflavones. The synthetic route typically involves the use of methoxy groups to enhance the metabolic stability and biological properties of the compound . The reaction conditions often include the use of catalysts and specific solvents to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound involves the extraction and isolation of the compound from plant sources. The extraction process typically uses solvents such as methanol and ethanol to obtain the crude extract, followed by purification techniques like chromatography to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Calycopterin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as methoxylated and hydroxylated flavones, which exhibit different biological activities .

Scientific Research Applications

Calycopterin has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a model compound for studying the chemical properties and reactions of flavonoids.

    Biology: Investigated for its role in modulating biological pathways and cellular processes, including apoptosis and cell cycle regulation.

    Medicine: Explored for its potential therapeutic applications in treating cancer, neurodegenerative diseases, and inflammatory conditions.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its diverse biological activities.

Comparison with Similar Compounds

Calycopterin is often compared with other polymethoxylated flavones, such as xanthomicrol. Both compounds share similar biological properties, including anticancer and anti-angiogenic activities. this compound is unique in its higher hydrophobicity and greater volume of distribution, which may contribute to its distinct pharmacokinetic profile.

List of Similar Compounds

  • Xanthomicrol
  • Genkwanin
  • Apigenin
  • Luteolin

Properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7,8-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-23-16-12(21)11-13(22)17(24-2)19(26-4)18(25-3)15(11)27-14(16)9-5-7-10(20)8-6-9/h5-8,20,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUSRRUXGNYCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317858
Record name Calycopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

481-52-7
Record name Calycopterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Calycopterin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calycopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CALYCOPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8794DO3YB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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